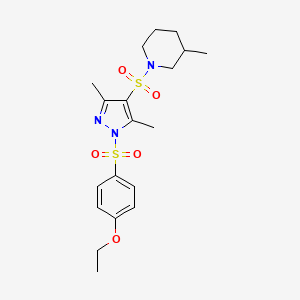

1-((1-((4-ethoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-((1-((4-ethoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methylpiperidine" is a complex organic molecule that appears to be a derivative of pyrazole and piperidine, both of which are significant in medicinal chemistry due to their presence in various biologically active compounds. The molecule contains multiple functional groups, including sulfonyl and ethoxy groups, which suggest potential for diverse chemical reactivity and interactions.

Synthesis Analysis

The synthesis of related compounds has been explored in the provided papers. For instance, the synthesis of 1-(2-ethoxyethyl)-3-methylpiperidine-4-one is described, which shares a part of the core structure with the compound . The stereochemistry of the phenylethynylation of this compound has been studied, which could be relevant when considering the stereochemical aspects of the target molecule's synthesis. Additionally, the synthesis of sulfonylated 4-amino-1H-pyrazoles is reported, which is closely related to the pyrazole portion of the target molecule . The sulfonylation process and the subsequent confirmation of the structure through various spectroscopic methods are of particular interest for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of the target compound can be inferred from the related compounds studied in the papers. The structure of sulfonylated aminopyrazoles was confirmed using spectroscopic techniques such as IR, UV, 1H NMR spectroscopy, and mass spectrometry . These techniques could similarly be applied to determine the molecular structure of the target compound, ensuring the correct sulfonyl groups are attached at the appropriate positions on the pyrazole and piperidine rings.

Chemical Reactions Analysis

The chemical reactions involving the core structures of the target compound have been investigated. For example, the synthesis of pyrazolo[1,5-a]quinoline thioether derivatives involves a stepwise approach through aryl sulfenylation and benzannulation strategies . While the target compound does not contain a quinoline or thioether group, the methods used for constructing highly substituted pyrazoles could be adapted for the synthesis of the target molecule. The control studies mentioned, including trapping reactions and reactions with different substituents, provide insight into the reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be extrapolated from the properties of similar compounds. The solubility, melting point, and stability of the compound could be influenced by the presence of the sulfonyl and ethoxy groups. The compound's reactivity, particularly in sulfonylation reactions, is highlighted in the synthesis of sulfonylated aminopyrazoles . The spectroscopic data from related compounds can also provide valuable information about the electronic environment of the target molecule, which can affect its physical properties and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

- Synthesis and Bioactivities of Pyrazoline Benzensulfonamides : Compounds including pyrazoline and sulfonamide pharmacophores show inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. They also exhibit low cytotoxicity and tumor selectivity, making them good candidates for developing novel inhibitors (Ozmen Ozgun et al., 2019).

Chemical Structure and Coordination

- Rearrangement and Coordination : A study on the interaction of similar sulfonamido compounds with nickel centers highlights their chemical behavior and potential for creating complex structures, which can be useful in various biochemical and industrial applications (Bermejo et al., 2000).

Synthesis and Antimicrobial Activity

Synthesis and Antimicrobial Evaluation of Novel Heterocyclic Compounds : New heterocyclic compounds containing sulfonamido moieties, synthesized for potential use as antibacterial agents, showed promising activity, highlighting the role of such compounds in developing new antibacterial drugs (Azab et al., 2013).

Synthesis and Antimicrobial Activity of Pyridazinyl Sulfonamide Derivatives : These derivatives were found to exhibit significant antibacterial activities against various strains, suggesting their potential in antimicrobial drug development (Mohamed, 2007).

properties

IUPAC Name |

1-[1-(4-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5S2/c1-5-27-17-8-10-18(11-9-17)28(23,24)22-16(4)19(15(3)20-22)29(25,26)21-12-6-7-14(2)13-21/h8-11,14H,5-7,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCBOMDTJUKYBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCC(C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-({(1E)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}amino)-7-(2-methoxyethyl)-3-me thyl-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3002765.png)

![6-[5-[2-(Benzotriazol-1-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B3002767.png)

![7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3002768.png)

![N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide](/img/structure/B3002769.png)

![2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile](/img/structure/B3002774.png)

![(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3002780.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3002781.png)